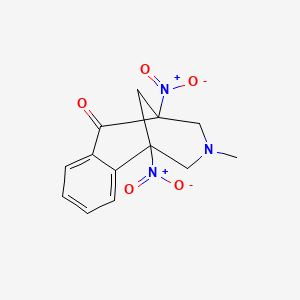![molecular formula C16H13ClN2S B11092111 [4-(4-Chloro-phenyl)-thiazol-2-yl]-cyclopentylidene-acetonitrile](/img/structure/B11092111.png)
[4-(4-Chloro-phenyl)-thiazol-2-yl]-cyclopentylidene-acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-CHLOROPHENYL)-1,3-THIAZOL-2-YLMETHYL CYANIDE: is a complex organic compound that features a thiazole ring, a chlorophenyl group, and a cyanide group
Preparation Methods
Synthetic Routes and Reaction Conditions: Common synthetic methods for thiazole derivatives include the Gewald reaction, Paal–Knorr synthesis, and Hinsberg synthesis . These reactions often involve the condensation of sulfur-containing compounds with carbonyl compounds under specific conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes, optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to ensure high-quality production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the cyanide group, converting it to an amine or other functional groups.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis .
Biology and Medicine: In biological and medicinal research, this compound is studied for its potential pharmacological properties. Thiazole derivatives are known for their antimicrobial, anticancer, and anti-inflammatory activities .
Industry: Industrially, this compound can be used in the production of dyes, pigments, and other materials. Its stability and reactivity make it suitable for various applications in material science .
Mechanism of Action
The mechanism of action of 4-(4-CHLOROPHENYL)-1,3-THIAZOL-2-YLMETHYL CYANIDE involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The chlorophenyl group may enhance the compound’s binding affinity to its targets, while the cyanide group can participate in various biochemical reactions .
Comparison with Similar Compounds
2-Amino-4-(4-chlorophenyl)thiazole: This compound shares the thiazole and chlorophenyl groups but lacks the cyanide group.
Dichloroaniline: While structurally different, dichloroaniline compounds also feature chlorine-substituted aromatic rings.
Uniqueness: The presence of the cyanide group in 4-(4-CHLOROPHENYL)-1,3-THIAZOL-2-YLMETHYL CYANIDE distinguishes it from other similar compounds. This group can participate in unique chemical reactions, providing additional versatility in synthetic applications .
Properties
Molecular Formula |
C16H13ClN2S |
|---|---|
Molecular Weight |
300.8 g/mol |
IUPAC Name |
2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-cyclopentylideneacetonitrile |
InChI |
InChI=1S/C16H13ClN2S/c17-13-7-5-12(6-8-13)15-10-20-16(19-15)14(9-18)11-3-1-2-4-11/h5-8,10H,1-4H2 |
InChI Key |
FZSMTMWLJIFRND-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)Cl)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(2-Hydroxy-3-methoxyphenyl)-1-(2-methylpropyl)-4,6-dioxo-5-(propan-2-yl)octahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B11092038.png)

![7-(1,3-benzothiazol-2-yl)-2-(4-chlorophenyl)-4-(furan-2-yl)-2H-pyrazolo[3,4-d]pyridazine](/img/structure/B11092052.png)
![N-{2-[(2E)-2-(4-chloro-3-nitrobenzylidene)hydrazinyl]-2-oxo-1-(4-oxo-3,4-dihydrophthalazin-1-yl)ethyl}benzamide](/img/structure/B11092056.png)
![N-[3-(dibenzylamino)-2-hydroxypropyl]-N-(naphthalen-1-yl)benzenesulfonamide](/img/structure/B11092060.png)
![4-Amino-2-benzyl-2,4-dihydro-[1,2,4]triazole-3-thione](/img/structure/B11092067.png)

![N-(1,1,1,3,3,3-hexafluoro-2-{[6-(propan-2-yl)-1,3-benzothiazol-2-yl]amino}propan-2-yl)-2-methoxybenzamide](/img/structure/B11092082.png)
![2-Chloro-5-fluoro-4-[4-(thiophene-2-carbonyl)-piperazin-1-yl]-benzonitrile](/img/structure/B11092086.png)
![7-{2-[(2E)-azepan-2-ylideneamino]ethyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11092096.png)
![3-amino-6-methyl-N-(4-phenyl-1,3-thiazol-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11092100.png)
![N-(2-bromo-4,6-difluorophenyl)-2-{[5,6-di(furan-2-yl)-1,2,4-triazin-3-yl]sulfanyl}acetamide](/img/structure/B11092119.png)
![4-(3-Methylphenyl)-5-{[(4-methylphenyl)sulfanyl]methyl}-2-(morpholinomethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11092125.png)
![N-[1-(4-fluorophenyl)-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]-2-phenylacetamide](/img/structure/B11092127.png)
